![molecular formula C7H9BrN2O B2757385 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde CAS No. 1784213-20-2](/img/structure/B2757385.png)
4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde
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Description
The compound “4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde” is a pyrazole derivative. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
- Application : 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde serves as a precursor in inherently sustainable MCRs. These reactions allow the assembly of complex molecules, making them valuable in pharmaceutical chemistry .
- Usage : 4-Bromopyrazole is employed as a starting material for the synthesis of 1,4’-bipyrazoles. These compounds have diverse applications in coordination chemistry and materials science .
- Application : Researchers use this technique to characterize 4-bromopyrazole and infer its structural features .
- Role of 4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde : It serves as a precursor for various heterocyclic derivatives due to its inherent functional groups (CO), allowing easy C–C and C–N coupling reactions and reductions. These derivatives play roles in antioxidant, antibiotic, anti-inflammatory, anticancer, and other activities .
Multicomponent Reactions (MCRs) and Sustainable Synthesis
1,4’-Bipyrazole Synthesis
Antimicrobial Potential
Mass Spectral Analysis
Indole Derivatives and Biological Activities
Imidazole-Containing Compounds
properties
IUPAC Name |
4-bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUVUJHQLWWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Br)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethyl-2-methylpyrazole-3-carbaldehyde |
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